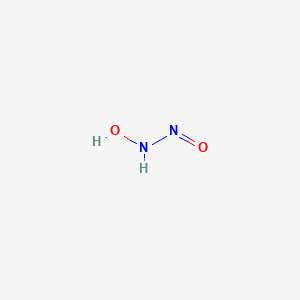
Hyponitrous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hyponitrous acid is a useful research compound. Its molecular formula is H2N2O2 and its molecular weight is 62.028 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
Hyponitrous acid serves as a precursor in the synthesis of various nitrogen-containing compounds. It is particularly important in the production of pharmaceuticals and dyes. Its ability to participate in redox reactions makes it valuable in synthetic organic chemistry, where it can facilitate the formation of more complex molecules from simpler precursors .
Enzymatic Reactions
In enzymology, this compound acts as a hyponitrite reductase. This enzyme catalyzes specific reactions that are crucial for various biochemical pathways. The compound's involvement in these enzymatic processes highlights its significance beyond mere chemical synthesis, as it plays a role in biological systems .
Catalytic Applications
This compound has been studied for its potential catalytic properties. It can participate in reactions that lead to the formation of nitrous oxide, which is an important compound in both environmental chemistry and industrial applications. Understanding its catalytic behavior can lead to advancements in nitrogen oxide management and reduction strategies .
Stability and Handling Challenges
Despite its applications, this compound is known for its instability. It can decompose easily, especially in aqueous solutions, forming nitrous oxide and other products. This instability poses challenges for storage and handling, necessitating careful operational protocols to mitigate risks associated with its explosive nature when dry .
Synthesis of Pharmaceuticals
Research has demonstrated the utility of this compound in synthesizing specific pharmaceutical compounds. For instance, studies have shown that it can be effectively used to create intermediates that are further transformed into active pharmaceutical ingredients (APIs). The efficiency of these reactions often hinges on optimizing reaction conditions to stabilize this compound during synthesis .
Environmental Chemistry
This compound's role in producing nitrous oxide has garnered attention in environmental studies focused on greenhouse gas emissions. Investigations into its catalytic properties may provide insights into reducing nitrous oxide emissions from industrial processes, thereby contributing to more sustainable practices .
Biochemical Pathways
In biochemical research, this compound's function as a reductase has been explored extensively. Case studies have demonstrated its involvement in metabolic pathways that are critical for nitrogen metabolism in various organisms, underscoring its importance in both ecological and industrial contexts .
Analyse Des Réactions Chimiques
Thermal and Aqueous Decomposition
Hyponitrous acid is thermally unstable and undergoes decomposition under specific conditions:
Dehydration to Nitrous Oxide (N2_22O)
In aqueous solution, this compound decomposes exothermically into nitrous oxide and water :
H2N2O2→H2O+N2O
Oxidative Degradation
In the presence of oxygen, H2N2O2 oxidizes to nitric acid (HNO3) and nitrous acid (HNO2) :
2H2N2O2+3O2→2HNO3+2HNO2
Acid-Base Reactions
This compound is a weak diprotic acid (pKa1 = 7.21, pKa2 = 11.54) , forming two series of salts:
| Reaction Type | Equation | Product |
|---|---|---|
| Deprotonation (1st step) | H2N2O2⇌H++HN2O2− | Acid hyponitrite salts |
| Deprotonation (2nd step) | HN2O2−⇌H++N2O22− | Hyponitrite salts |
Reaction with Nitrous Acid (HNO2_22)
Under high acidity (up to 8.5 M HClO4), this compound reacts with HNO2 to produce N2, HNO3, and minor products (N2O, NO) :
H2N2O2+HNO2→N2+HNO3+H2O
-
Isotopic Studies : 15N-labeling confirmed mixed isotopic N2O and NO byproducts due to competing decomposition pathways .
Reduction by Hydroxylamine (NH2_22OH)
This compound is synthesized via the reaction of hydroxylamine with nitrous acid :
NH2OH+HNO2→H2N2O2+H2O
Biochemical Reactions
This compound participates in enzymatic processes, notably catalyzed by hyponitrite reductase :
H2N2O2+2NADH+2H+→2NH2OH+2NAD+
From Silver Hyponitrite
trans-Hyponitrous acid is prepared by treating silver(I) hyponitrite with anhydrous HCl in ether :
Ag2N2O2+2HCl→H2N2O2+2AgCl
Reaction Kinetics and Stability Data
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Decomposition Rate | k=4.3×10−6 s−1 | pH 1–3, 25°C | |
| Explosive Threshold | 150°C | Dry trans-H2N2O2 | |
| Solubility of Salts | Alkali hyponitrites: Highly soluble | Aqueous media |
Industrial and Environmental Relevance
Propriétés
Numéro CAS |
14448-38-5 |
|---|---|
Formule moléculaire |
H2N2O2 |
Poids moléculaire |
62.028 g/mol |
Nom IUPAC |
(E)-dihydroxydiazene |
InChI |
InChI=1S/H2N2O2/c3-1-2-4/h(H,1,4)(H,2,3) |
Clé InChI |
NFMHSPWHNQRFNR-UHFFFAOYSA-N |
SMILES |
N(=NO)O |
SMILES isomérique |
N(N=O)O |
SMILES canonique |
N(N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















